N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound integrates several functional groups, including a pyridine ring, a triazole ring, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole ring.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Isoxazole Ring Formation: The isoxazole ring is typically formed via a cyclization reaction involving a nitrile oxide and an alkyne. This step can be catalyzed by various metal catalysts under controlled conditions.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the isoxazole derivative, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and the use of scalable catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and isoxazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiazole-5-carboxamide
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazole-5-carboxamide
Uniqueness
Compared to these similar compounds, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-12(11-3-5-15-20-11)14-6-9-8-18(17-16-9)10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUCDGKZWHEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.